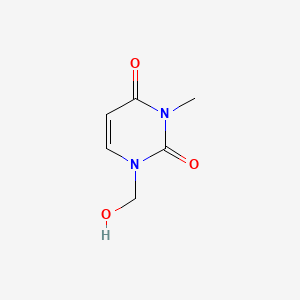
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- is a heterocyclic organic compound that belongs to the pyrimidinedione family This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, a hydroxymethyl group at position 1, and a methyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid derivatives in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process, followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted pyrimidinedione derivatives depending on the substituents introduced.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: Lacks the hydroxymethyl and methyl groups, making it less versatile in chemical reactions.
1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: Similar structure but with two methyl groups, which can affect its reactivity and applications.
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-: Lacks the methyl group at position 3, which can influence its chemical properties and biological activity.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical properties and potential applications. These functional groups enhance its reactivity and make it a valuable compound for various synthetic and research purposes.
Properties
CAS No. |
79719-30-5 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1-(hydroxymethyl)-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O3/c1-7-5(10)2-3-8(4-9)6(7)11/h2-3,9H,4H2,1H3 |
InChI Key |
UGRVWPLZSTWOCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















